羟基-PEG3-PFP 酯

描述

科学研究应用

Hydroxy-PEG3-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.

Biology: Employed in the labeling and modification of proteins and peptides, facilitating studies on protein-protein interactions and cellular processes.

Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.

Industry: Applied in the development of bioconjugates and biomaterials for various industrial applications, including diagnostics and therapeutics

作用机制

Target of Action

Hydroxy-PEG3-PFP ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PFP ester group in the compound can conjugate readily with amine-bearing biomolecules such as proteins, oligonucleotides, and other biopolymers .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system and is crucial for maintaining cellular homeostasis.

Pharmacokinetics

The peg spacer in the compound is known to increase the aqueous solubility of the resulting compound , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Hydroxy-PEG3-PFP ester is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The stability of the PFP ester group in Hydroxy-PEG3-PFP ester is higher in aqueous solution compared to NHS ester . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration level of the environment.

生化分析

Biochemical Properties

Hydroxy-PEG3-PFP ester interacts with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The PFP ester group in Hydroxy-PEG3-PFP ester has similar applications as the N-hydroxysuccinimide (NHS) ester, but it is more stable in aqueous solution .

Cellular Effects

PROTACs can degrade target proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxy-PEG3-PFP ester is tied to its role in PROTACs. PROTACs contain two different ligands connected by a linker like Hydroxy-PEG3-PFP ester; one ligand binds to an E3 ubiquitin ligase and the other to the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The stability of Hydroxy-PEG3-PFP ester in aqueous solution suggests it may have long-term effects on cellular function in in vitro or in vivo studies . Specific temporal effects of Hydroxy-PEG3-PFP ester have not been extensively studied.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-PFP ester typically involves the reaction of a polyethylene glycol derivative with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the ester . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of Hydroxy-PEG3-PFP ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and consistency .

化学反应分析

Types of Reactions: Hydroxy-PEG3-PFP ester primarily undergoes nucleophilic substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles such as primary and secondary amines, allowing for the efficient labeling of proteins, peptides, and other amine-containing molecules .

Common Reagents and Conditions:

Reagents: Primary amines, secondary amines, dimethylsulfoxide (DMSO), dimethylformamide (DMF), phosphate-buffered saline (PBS).

Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures (up to 37°C) to facilitate the reaction.

Major Products Formed: The primary products formed from the reactions of Hydroxy-PEG3-PFP ester are amide bonds between the ester group and the nucleophilic amine. This results in the formation of PEGylated proteins, peptides, or other amine-containing molecules .

相似化合物的比较

Hydroxy-PEG3-PFP ester can be compared with other PEG-based linkers and amine-reactive crosslinkers:

Similar Compounds:

Uniqueness: Hydroxy-PEG3-PFP ester is unique due to the presence of the pentafluorophenyl ester group, which is more stable in aqueous solutions compared to the N-hydroxysuccinimide ester. This stability allows for more efficient and controlled reactions with amine-containing molecules, making it a preferred choice for applications requiring high specificity and stability .

生物活性

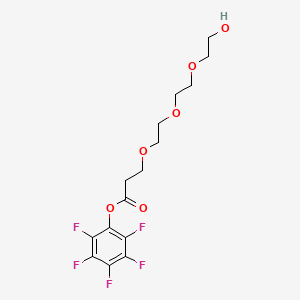

Hydroxy-PEG3-PFP ester is a polyethylene glycol (PEG) derivative that incorporates a hydroxyl group and a pentafluorophenyl (PFP) ester moiety. This compound has garnered attention for its applications in bioconjugation, particularly in labeling proteins and oligonucleotides. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C15H17F5O6

Molecular Weight : 388.3 g/mol

CAS Number : 1807537-40-1

Purity : ≥95%

Storage Conditions : -20°C

The structure of Hydroxy-PEG3-PFP ester allows it to react with primary amines (-NH2), facilitating the formation of stable conjugates. The PFP ester group is particularly noteworthy for its stability in aqueous solutions compared to traditional NHS esters, making it a valuable tool for various bioconjugation applications .

Hydroxy-PEG3-PFP ester functions primarily through the following mechanisms:

- Amine Labeling : The PFP ester reacts with primary amines on proteins or oligonucleotides, forming stable amide bonds. This reaction is advantageous for creating bioconjugates that retain biological activity.

- Stability in Aqueous Solutions : Unlike NHS esters, PFP esters are less prone to hydrolysis, which enhances their reactivity and efficiency in biological environments .

- Versatile Functionalization : The hydroxyl group present in Hydroxy-PEG3-PFP ester allows for further derivatization, enabling researchers to introduce additional reactive functional groups as needed .

Applications in Biological Research

Hydroxy-PEG3-PFP ester is utilized in various biological applications, including:

- Protein Labeling : It is commonly employed to label proteins for tracking and imaging purposes.

- Oligonucleotide Modification : The compound can modify amine-containing oligonucleotides, which is critical for developing therapeutic nucleic acids.

- Nanoparticle Surface Modification : Hydroxy-PEG3-PFP ester can be used to modify the surfaces of nanoparticles for drug delivery systems .

Case Studies and Research Findings

- Protein Conjugation Studies :

-

Therapeutic Applications :

- Research indicated that Hydroxy-PEG3-PFP ester could be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins within cells. This application highlights the potential of Hydroxy-PEG3-PFP ester in therapeutic contexts .

- Comparative Studies with NHS Esters :

Summary Table of Biological Activity

| Property | Hydroxy-PEG3-PFP Ester |

|---|---|

| Molecular Weight | 388.3 g/mol |

| Reactivity | High with primary amines |

| Stability | Superior to NHS esters |

| Common Uses | Protein labeling, oligonucleotide modification, nanoparticle surface modification |

| Derivatization Potential | Yes (via hydroxyl group) |

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKFXKPNIRFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121184 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-40-1 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。